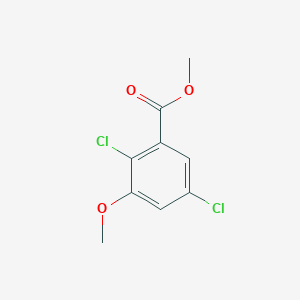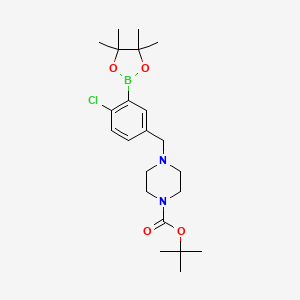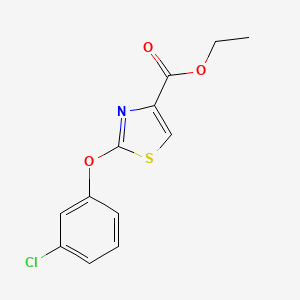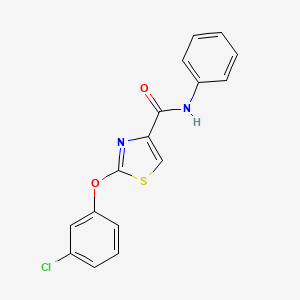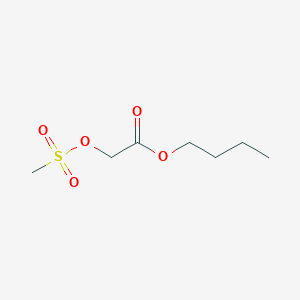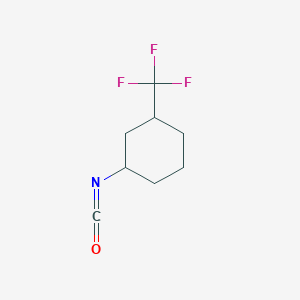
1-Isocyanato-3-(trifluoromethyl)cyclohexane
描述
1-Isocyanato-3-(trifluoromethyl)cyclohexane is an organic compound with the molecular formula C8H10F3NO It is characterized by the presence of an isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isocyanato-3-(trifluoromethyl)cyclohexane typically involves the reaction of 3-(trifluoromethyl)cyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently undergoes a rearrangement to form the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Isocyanato-3-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.
Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Water: Reacts with the isocyanate group to form carbamic acids.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Carbamic Acids: Formed from the reaction with water.
科学研究应用
1-Isocyanato-3-(trifluoromethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.
作用机制
The mechanism of action of 1-Isocyanato-3-(trifluoromethyl)cyclohexane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in various chemical and biological systems.
相似化合物的比较
Similar Compounds
- 1-Isocyanato-2-(trifluoromethyl)cyclohexane
- 1-Isocyanato-4-(trifluoromethyl)cyclohexane
- 1-Isocyanato-3-(trifluoromethyl)benzene
Uniqueness
1-Isocyanato-3-(trifluoromethyl)cyclohexane is unique due to the specific positioning of the isocyanate and trifluoromethyl groups on the cyclohexane ring. This positioning influences the compound’s reactivity and physical properties, making it distinct from other isocyanato and trifluoromethyl-substituted compounds. The combination of the cyclohexane ring with the trifluoromethyl group also imparts unique steric and electronic effects, enhancing its utility in various applications.
属性
IUPAC Name |
1-isocyanato-3-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYUFBVXJQKYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N=C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612122 | |
| Record name | 1-Isocyanato-3-(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-72-8 | |
| Record name | 1-Isocyanato-3-(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
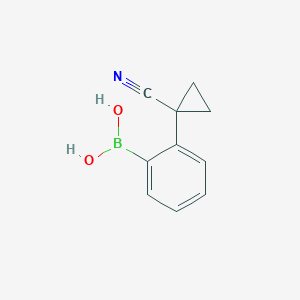
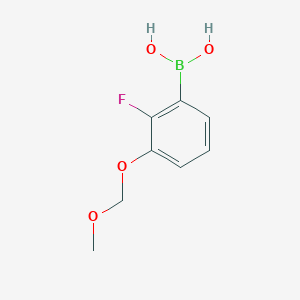



![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)
